Product packaging for Rutinose heptaacetate(Cat. No.:CAS No. 29202-64-0)

Rutinose heptaacetate

Cat. No.: B2680112
CAS No.: 29202-64-0
M. Wt: 620.6 g/mol
InChI Key: OKQBJGPZGUMMEZ-UHFFFAOYSA-N
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Description

Contextualization within Acetylated Carbohydrate Chemistry

In the field of carbohydrate chemistry, acetylation is a common and vital strategy for protecting hydroxyl groups. The seven acetyl groups in rutinose heptaacetate render the otherwise reactive hydroxyls of rutinose inert to a wide range of chemical conditions. This protection allows for selective chemical modifications at other positions of the molecule and is critical for controlling the outcome of glycosylation reactions. The acetyl groups provide stability during various chemical transformations, making this compound a valuable asset in the multi-step synthesis of complex oligosaccharides and glycosides. myskinrecipes.com

Academic Significance as a Glycosidic Derivative

This compound is a versatile glycosidic derivative with notable applications in both pharmaceutical and biochemical research. chemimpex.com As a protected form of rutinose, it is a key intermediate in the synthesis of a variety of bioactive molecules. myskinrecipes.com Its structure enables the controlled and selective formation of glycosidic bonds, a fundamental process in the development of new pharmaceuticals and the synthesis of natural product analogues. myskinrecipes.com The enhanced stability and solubility imparted by the acetyl groups make it a valuable component in drug formulation and development. chemimpex.com

Historical Trajectories in this compound Synthesis and Investigation

The synthesis of this compound has been a subject of chemical investigation for several decades. Early methods often involved the direct acetylation of rutin (B1680289), a naturally occurring flavonol glycoside, followed by selective removal of the flavonoid aglycone. Over the years, more refined and efficient synthetic routes have been developed. For instance, a method for preparing β-rutinose heptaacetate in good yield from rutin deca-acetate has been described. researchgate.net Another approach involves the mild alkaline hydrolysis of 7-O-flavone glycosides, such as a diosmin (B1670713) derivative, to access this compound. grafiati.comlookchem.com The characterization of this compound, particularly its mass-spectral properties, was a topic of research as early as 1970, highlighting its long-standing importance in chemical analysis. researchgate.netasms.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H36O17 B2680112 Rutinose heptaacetate CAS No. 29202-64-0

Properties

CAS No.

29202-64-0

Molecular Formula

C26H36O17

Molecular Weight

620.6 g/mol

IUPAC Name

[4,5-diacetyloxy-2-methyl-6-(2,3,4,5-tetraacetyloxy-6-oxohexoxy)oxan-3-yl] acetate

InChI

InChI=1S/C26H36O17/c1-11-21(39-14(4)30)24(42-17(7)33)25(43-18(8)34)26(36-11)35-10-20(38-13(3)29)23(41-16(6)32)22(40-15(5)31)19(9-27)37-12(2)28/h9,11,19-26H,10H2,1-8H3

InChI Key

OKQBJGPZGUMMEZ-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)OCC(C(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

solubility

not available

Origin of Product

United States

Physicochemical Properties of Rutinose Heptaacetate

The distinct physicochemical properties of rutinose heptaacetate are fundamental to its application in chemical synthesis.

Chemical IdentifierValue
CAS Number 29202-64-0 myskinrecipes.comchemimpex.com
Molecular Formula C26H36O17 myskinrecipes.comchemimpex.comchembk.comnih.gov
Molecular Weight 620.56 g/mol myskinrecipes.comchemimpex.com
Appearance White to off-white or light yellow crystalline powder/solid chemimpex.comchembk.com
Melting Point 166-171 °C chemimpex.comchembk.comchemicalbook.com
Solubility Slightly soluble in chloroform (B151607) and methanol (B129727) chembk.comchemicalbook.com
Purity ≥98% (GC) myskinrecipes.comchemimpex.com

Spectroscopic and Crystallographic Analysis

The structural elucidation of rutinose heptaacetate relies on a combination of modern analytical techniques.

NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound. Data from ¹H and ¹³C NMR experiments provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. scribd.com

Mass Spectrometry : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The mass-spectral characterization of this compound has been a subject of study, providing insights into its structure and stability. researchgate.netasms.org

X-ray Crystallography : While detailed crystallographic data for this compound is not widely published, X-ray crystallography would be the definitive method to determine its three-dimensional structure in the solid state.

Advanced Spectroscopic and Structural Elucidation of Rutinose Heptaacetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive technique for the detailed structural elucidation of organic molecules in solution. ou.edu For rutinose heptaacetate, high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for unambiguous assignment of all resonances and for determining its three-dimensional structure.

The ¹H NMR spectrum of this compound is complex, with signals from the saccharide ring protons typically appearing in the δ 3.5-5.5 ppm region, while the methyl protons of the seven acetyl groups resonate in the more shielded region of δ 1.9-2.1 ppm. The methyl group of the rhamnose unit appears at approximately δ 1.2 ppm.

Two-dimensional NMR techniques are crucial for assigning these overlapping signals. researchgate.net

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks within each sugar ring, allowing for the tracing of connectivity from one proton to its neighbors. longdom.org

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, enabling the assignment of the ¹³C resonances based on the already assigned proton shifts.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is particularly vital for identifying the linkage between the two sugar units (by observing a correlation from the anomeric proton of rhamnose to C-6 of glucose) and for assigning the specific acetyl groups to their respective positions on the sugar rings.

The combination of these experiments allows for the complete and unambiguous assignment of all proton and carbon signals, as shown in the representative data table below. diva-portal.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃ (Note: Exact chemical shifts can vary based on solvent and experimental conditions.)

Position δ ¹³C (ppm) δ ¹H (ppm)
Glucose Unit
Glc-1 ~90.5 ~5.6 (d)
Glc-2 ~72.1 ~5.1 (t)
Glc-3 ~73.5 ~5.3 (t)
Glc-4 ~68.0 ~5.0 (t)
Glc-5 ~71.8 ~3.8 (m)
Glc-6a ~66.2 ~4.2 (dd)
Glc-6b ~3.9 (dd)
Rhamnose Unit
Rha-1 ~97.5 ~4.8 (d)
Rha-2 ~69.0 ~5.2 (dd)
Rha-3 ~69.5 ~5.3 (dd)
Rha-4 ~71.5 ~5.0 (t)
Rha-5 ~66.8 ~4.0 (m)
Rha-6 (CH₃) ~17.5 ~1.2 (d)
Acetyl Groups
CH₃CO ~20.5-21.0 ~1.9-2.1 (s)

NMR spectroscopy provides deep insights into the preferred conformation and stereochemistry of the molecule. longdom.org The magnitude of the three-bond proton-proton coupling constants (³JHH) within the pyranose rings is diagnostic of the dihedral angles between adjacent protons, which in turn defines the ring conformation. For both the glucose and rhamnose units in this compound, large ³JHH values (typically 8-10 Hz) for the axial-axial couplings confirm that both rings predominantly adopt the stable ⁴C₁ chair conformation. rsc.org

The stereochemistry of the glycosidic linkage (α for rhamnose) is confirmed by the chemical shift of the anomeric carbon (Rha C-1 ~97.5 ppm) and the one-bond carbon-proton coupling constant (¹JCH ~170 Hz).

Furthermore, the Nuclear Overhauser Effect (NOE), measured using 2D NOESY or ROESY experiments, provides information about through-space proximity of protons. Key NOE correlations, such as between the anomeric proton of the rhamnose unit (Rha H-1) and protons on the glucose unit (specifically Glc H-6a and H-6b), confirm the (1→6) linkage and help define the preferred rotational conformation around the glycosidic bond. diva-portal.org

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. tutorchase.com

In mass spectrometry, this compound is first ionized, commonly forming a molecular ion or a pseudomolecular ion (e.g., [M+Na]⁺ in ESI-MS). This parent ion can then undergo fragmentation in the mass spectrometer. tutorchase.com The analysis of these fragment ions, known as daughter ions, provides a roadmap of the molecule's structure. tutorchase.com

The most prominent fragmentation pathway for glycosides is the cleavage of the glycosidic bond. nih.gov For this compound, this would result in the formation of oxonium ions corresponding to the fully acetylated glucose and rhamnose units. Subsequent fragmentations typically involve the sequential neutral loss of ketene (B1206846) (CH₂=C=O, 42 Da) or acetic acid (CH₃COOH, 60 Da) from these primary fragment ions.

Table 2: Plausible ESI-MS/MS Fragmentation Ions for this compound ([M+Na]⁺, m/z 641.17)

m/z (Daltons) Proposed Identity Fragmentation Pathway
641.17 [M+Na]⁺ Pseudomolecular Ion
331.10 [Hexose-Ac₄+Na]⁺ Cleavage of glycosidic bond
273.07 [Rhamnose-Ac₃+H]⁺ Cleavage of glycosidic bond
289.09 [Hexose-Ac₄ - Ac₂O + Na]⁺ Loss from glucose fragment

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous characterization of this compound. nfdi4chem.de Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). nih.gov

This high precision allows for the determination of the exact elemental composition of the parent ion and its fragments. For this compound (C₂₆H₃₈O₁₇), the calculated monoisotopic mass is 618.2110 g/mol . HRMS can experimentally confirm this mass, thereby distinguishing it from any other potential compound that might have the same nominal mass but a different elemental formula. This capability is essential for confirming the identity of a synthesized or isolated compound and is widely used in fields like metabolomics and natural product analysis. nih.govresearchgate.net

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy in Structural Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of a molecule. drawellanalytical.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. scribd.com The IR spectrum of this compound is dominated by characteristic absorptions related to the acetate (B1210297) functional groups.

C=O Stretching: A very strong and sharp absorption band is observed in the region of 1740-1760 cm⁻¹. This band is characteristic of the carbonyl stretch in the ester functional groups and its presence confirms the acetylation.

C-O Stretching: Strong bands in the 1200-1250 cm⁻¹ (ester C-O) and 1000-1100 cm⁻¹ (pyranose ring C-O) regions are also prominent. scribd.com

Absence of O-H Stretching: Crucially, the absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the complete acetylation of all seven hydroxyl groups that are present in the parent rutinose molecule.

Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.orgusp.br For a molecule to absorb in the common UV-Vis range (200-800 nm), it typically needs to possess π-systems (like double or triple bonds) or conjugated systems. libretexts.org

This compound lacks any significant chromophores. The electronic transitions available (σ→σ* and n→σ*) are high-energy transitions that occur in the far-UV region (<200 nm), which is not typically observed with standard spectrophotometers. libretexts.org Therefore, the UV-Vis spectrum of a pure sample of this compound is expected to be transparent, showing no significant absorbance in the 200-800 nm range. This technique is primarily useful in this context to confirm the absence of UV-active impurities.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and torsional angles, which collectively define the molecular conformation in the solid state. The successful application of X-ray crystallography relies on the ability to grow single crystals of high quality. The acetylation of sugars, as in this compound, often facilitates crystallization.

While a detailed crystal structure of this compound is not publicly available, the principles of its structural determination can be understood through the analysis of related acetylated disaccharides. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined.

Illustrative Crystallographic Data for an Acetylated Disaccharide

To illustrate the type of data obtained from an X-ray crystallographic study, the following table presents findings for a C-linked acetylated disaccharide dimer, 1,3,4,6-tetra-O-acetyl-2-C-(4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranosyl)-2-deoxy-β-D-glucopyranose. mathnet.ru This data provides a framework for what a crystallographic analysis of this compound would reveal.

Parameter Value
Chemical Formula C₂₄H₃₂O₁₄
Formula Weight 544.50 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 8.318(2) Å, b = 10.916(3) Å, c = 15.612(4) Å
Volume 1417.4(7) ų
Z (Molecules per unit cell) 4
Calculated Density 1.275 Mg/m³
Refinement method Full-matrix least-squares on F²
Final R-indices [I>2σ(I)] R1 = 0.0812, wR2 = 0.1598
Data obtained from a study on a related C-linked acetylated disaccharide dimer. mathnet.ru

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Conformational Studies

Chiroptical spectroscopy, particularly circular dichroism (CD), is a valuable technique for studying the conformational properties of chiral molecules like this compound in solution. creative-proteomics.com CD measures the differential absorption of left and right circularly polarized light, providing information about the molecule's secondary and tertiary structure. mdpi.com While individual monosaccharides show weak CD signals in the far-UV region, the glycosidic linkage in disaccharides and the presence of chromophoric groups like acetates can give rise to distinct CD spectra that are sensitive to the molecule's conformation. oregonstate.edunih.gov

A CD spectrum of this compound would be expected to exhibit characteristic bands that are influenced by the relative orientation of the two sugar rings and the disposition of the acetyl groups. Changes in the solvent or temperature can induce conformational changes, which would be reflected in the CD spectrum. mdpi.com This sensitivity makes CD an excellent tool for probing the conformational dynamics of this compound in solution. uark.edu

Illustrative Chiroptical Data and Interpretation

Although specific CD spectral data for this compound is not readily found in the literature, we can anticipate the nature of the findings based on studies of other oligosaccharides and glycosides. The analysis would involve recording the CD spectrum over a range of wavelengths and interpreting the observed Cotton effects (positive or negative CD bands). For instance, a study on a polysaccharide antigen, which also possesses a helical structure, demonstrated that chemical modification of charged groups led to a dramatic change in the CD spectrum, indicating a shift from an ordered helical conformation to a random coil. nih.gov This highlights the power of CD in detecting conformational changes.

The table below outlines the type of information that would be sought in a chiroptical study of this compound.

Parameter Expected Information/Finding
Wavelength of Maxima/Minima (λ) Identification of positive and negative Cotton effects, which are sensitive to the glycosidic linkage conformation and the electronic transitions of the acetyl groups.
Molar Ellipticity ([θ]) The magnitude of the CD signal, which relates to the degree of chirality and the population of specific conformers in solution.
Solvent Dependence Changes in the CD spectrum upon varying solvent polarity can indicate shifts in the conformational equilibrium of the disaccharide.
Temperature Dependence Thermal denaturation studies monitored by CD can provide information on the stability of the preferred solution conformation.

By comparing experimental CD spectra with those predicted from theoretical calculations for different conformations, it is possible to deduce the predominant solution-state structure of this compound. This combined experimental and theoretical approach provides a powerful means of understanding the conformational landscape of this complex molecule.

Biochemical and Enzymatic Transformations Involving Rutinose Heptaacetate

Substrate Specificity in Glycosylation Processes

Glycosylation, the enzymatic process of attaching glycans to proteins, lipids, or other organic molecules, is a critical post-translational modification that influences a wide range of biological functions. for2509.de The specificity of glycosyltransferases, the enzymes responsible for this process, is paramount in creating the vast diversity of glycan structures found in nature. nih.gov These enzymes often exhibit strict specificity for both the donor sugar nucleotide and the acceptor molecule. nih.gov

Rutinose heptaacetate is utilized in research to probe the substrate specificity of certain glycosyltransferases. chemimpex.comchemimpex.com Its acetylated form can influence its recognition and binding by enzymes, providing a tool to understand the structural requirements of the active site. chemimpex.com By comparing the enzymatic processing of this compound with that of its non-acetylated counterpart, rutinose, researchers can gain insights into how modifications on the sugar moiety affect glycosylation efficiency and outcome. electronicsandbooks.comethernet.edu.et This is crucial for understanding how cells regulate glycosylation pathways and for the engineered synthesis of novel glycoconjugates. for2509.denih.gov

Interaction with Glycoside Hydrolases

Glycoside hydrolases are enzymes that catalyze the hydrolysis of glycosidic bonds, playing crucial roles in the breakdown of carbohydrates. The interaction of this compound with these enzymes, particularly diglycosidases and rhamnosyl-β-glucosidases, has been a subject of significant research.

Mechanistic Insights into Enzymatic Hydrolysis by Diglycosidases and Rhamnosyl-β-Glucosidases

Diglycosidases are a specific class of glycoside hydrolases that cleave the glycosidic bond between a disaccharide and an aglycone, releasing the intact disaccharide. conicet.gov.arresearchgate.net This is in contrast to the sequential action of two different monoglycosidases. conicet.gov.ar Rutinosidases, a type of diglycosidase, specifically recognize and hydrolyze the rutinosyl moiety from flavonoid glycosides like rutin (B1680289) and hesperidin (B1673128). conicet.gov.arresearchgate.net

Studies on the enzymatic hydrolysis of rutinose and its derivatives by these enzymes provide mechanistic insights. For instance, the enzyme α-rhamnosyl-β-glucosidase from Acremonium sp. can hydrolyze hesperidin to release rutinose. researchgate.net While direct studies on the hydrolysis of this compound are less common, the principles governing the hydrolysis of the parent compound, rutinose, are informative. The enzyme recognizes the specific linkage between rhamnose and glucose in the rutinose structure. drugfuture.comwikipedia.org The acetyl groups in this compound would likely need to be removed by esterases before a diglycosidase could act on the glycosidic bond, highlighting the specificity of these enzymes for their natural substrates.

Table 1: Examples of Diglycosidases and their Substrates

Enzyme NameEC NumberSource OrganismSubstrate(s)Product(s)
α-Rhamnosyl-β-glucosidase 3.2.1.168Acremonium sp.HesperidinHesperetin, Rutinose
Rutinosidase 3.2.1.168Aspergillus nigerRutinQuercetin, Rutinose
Flavonol 3-glucosidase (with rutinosidase activity) -Fagopyrum tataricum (Tartary buckwheat)RutinQuercetin, Rutinose

This table provides examples of enzymes that hydrolyze rutinosides, the class of compounds to which rutinose belongs.

This compound in Enzymatic Transglycosylation Systems

Transglycosylation is an enzymatic reaction where a glycosyl moiety is transferred from a donor to an acceptor molecule other than water. researchgate.net Diglycosidases, in addition to their hydrolytic activity, exhibit significant transglycosylation capabilities. researchgate.netnih.gov This property is harnessed for the synthesis of novel glycoconjugates. d-nb.info

The enzyme 6-O-α-rhamnosyl-β-glucosidase (EC 3.2.1.168) from Acremonium sp. can transfer the rutinosyl moiety from hesperidin to various hydroxylated organic compounds, such as hydroquinone (B1673460) and other phenolic compounds. nih.gov In these systems, a flavonoid glycoside like hesperidin or rutin acts as the rutinose donor. researchgate.netnih.gov For example, the transglycosylation of the rutinose moiety from hesperidin to acceptors like 2-phenylethanol, geraniol, and nerol (B1678202) has been demonstrated. conicet.gov.ar While this compound itself is not typically the direct donor due to its acetyl groups, research into these transglycosylation reactions provides a framework for how modified sugars might be used in biocatalytic synthesis. d-nb.infotheinterstellarplan.com The synthesis of ethyl β-rutinoside has been achieved using rutin-degrading enzymes through a transglycosylation reaction in the presence of ethanol. researchgate.net

Table 2: Examples of Transglycosylation Reactions Catalyzed by Rutinosidases

Enzyme SourceRutinose DonorAcceptor MoleculeProduct
Acremonium sp.HesperidinHydroquinone4-hydroxyphenyl-β-rutinoside
Acremonium sp.Hesperidin2-Phenylethanol2-Phenylethyl rutinoside
Fagopyrum tataricum (Tartary buckwheat)RutinEthanolEthyl β-rutinoside

This table showcases the versatility of rutinosidases in synthesizing novel rutinosides through transglycosylation.

Biocatalytic Applications in this compound Modifications

The field of biocatalysis utilizes enzymes to perform chemical transformations. While direct biocatalytic modifications of this compound are not extensively documented, the broader applications involving rutinose and its derivatives are significant. The enzymatic synthesis and modification of rutinosides are of interest due to the potential biological activities of these compounds. researchgate.net

The transglycosylation reactions described previously are a prime example of biocatalytic applications. nih.govconicet.gov.ar By using enzymes to create new glycosidic bonds, researchers can produce novel compounds that may have enhanced properties, such as improved solubility or altered biological activity. nih.gov The enzymatic synthesis of various R-β-rutinosides has been achieved using a rutin-degrading enzyme, demonstrating the potential for creating a library of new compounds. researchgate.net

Contribution to Understanding Glycosylation Pathways in Biological Systems

Studying the interactions of enzymes with substrates like this compound contributes to a broader understanding of glycosylation pathways in living organisms. chemimpex.comchemimpex.com Glycosylation is a fundamental biological process, and elucidating the mechanisms of the enzymes involved is crucial. for2509.debiorxiv.org

By examining how enzymes recognize and process modified sugars, scientists can infer the structural and chemical features that govern these pathways. ethernet.edu.et For example, the strict substrate specificity of many glycosidases and glycosyltransferases highlights the precise control mechanisms within cells to ensure the correct assembly of complex glycans. researchgate.netnih.govscielo.br The study of diglycosidases, for instance, has revealed a mechanism for the release of intact disaccharides, which is a departure from the more common stepwise degradation of oligosaccharides. conicet.gov.ar This knowledge is essential for understanding everything from cell-cell recognition to the pathology of diseases related to glycosylation defects. for2509.deethz.ch

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental tools for investigating the electronic properties of molecules like this compound. researchgate.netrsc.orgvub.beaps.org Methods such as Density Functional Theory (DFT) are employed to determine the electronic structure, which in turn predicts the molecule's stability, reactivity, and potential interaction sites. researchgate.net Key parameters derived from these calculations help in understanding the molecule's behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. nih.gov The difference between these energies, the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov For a complex molecule like this compound, with its numerous acetyl groups, these calculations can pinpoint which parts of the molecule are more likely to engage in chemical reactions.

Quantum chemical methods can also elucidate other reactivity descriptors, as outlined in the table below. These parameters offer a quantitative basis for comparing the reactivity of different molecules or different sites within the same molecule. researchgate.net

Table 1: Key Quantum Chemical Parameters for Reactivity Analysis

Parameter Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates the tendency to donate electrons; higher energy suggests greater reactivity as an electron donor. nih.gov
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates the tendency to accept electrons; lower energy suggests greater reactivity as an electron acceptor. nih.gov
Energy Gap (ΔE) Difference between ELUMO and EHOMO A measure of chemical stability and reactivity. A smaller gap implies higher reactivity. nih.gov
Chemical Potential (μ) A measure of the escaping tendency of electrons from an equilibrium system. Related to the electronegativity of the molecule.
Global Hardness (η) Resistance to change in electron distribution or charge transfer. Calculated as (ELUMO - EHOMO) / 2. Harder molecules have a larger energy gap.
Global Softness (S) The reciprocal of global hardness (S = 1/η). A measure of the molecule's polarizability and reactivity. Softer molecules are generally more reactive.

| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. | Helps in quantifying the global electrophilic nature of a molecule. |

This table outlines theoretical parameters that can be calculated for this compound using quantum chemical methods to predict its electronic behavior and reactivity.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the dynamic nature of molecules over time. mdpi.comresearchgate.netcore.ac.uk For a flexible molecule like this compound, MD simulations provide crucial insights into its conformational landscape, revealing the different shapes (conformations) it can adopt in solution and the flexibility of its structure. biorxiv.orgnih.gov These simulations track the movements of every atom in the molecule by solving Newton's equations of motion, offering a detailed movie of molecular behavior. nih.gov

To perform MD simulations on carbohydrates, specialized force fields are required. A force field is a set of parameters and equations that define the potential energy of the system of atoms. The GLYCAM force field is widely used and specifically developed for carbohydrates and their derivatives, including acetylated molecules. biorxiv.orgnih.govresearchgate.net It accurately models the unique structural features of glycans, such as the multiple possible linkage points and the presence of chemical modifications like acetyl groups. biorxiv.orgnist.gov

During an MD simulation of this compound, the molecule would be placed in a simulated solvent box (typically water) to mimic physiological conditions. The simulation would reveal:

Conformational Preferences: The molecule does not exist in a single static structure but as an ensemble of conformations. nih.gov MD simulations can identify the most stable or populated conformations.

Flexibility of Acetyl Groups: The seven acetyl groups are not static. Simulations show how they rotate and move, which can influence the molecule's solubility and interactions with its environment.

| Principal Component Analysis (PCA) | A dimensionality reduction technique that identifies the dominant modes of motion (collective movements) within the molecule. nih.gov | Reveals large-scale conformational changes and the essential dynamics of the system. |

This table describes standard computational analyses performed on MD simulation trajectories to characterize the dynamic behavior of a molecule like this compound.

In Silico Docking Studies with Enzyme Models or Receptor Sites

In silico molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.govekb.egnih.gov This technique is crucial in drug discovery and biochemistry for understanding molecular recognition, such as how a substrate fits into an enzyme's active site. mdpi.com The process involves sampling a large number of possible orientations and conformations of the ligand within the receptor's binding site and scoring them based on their energetic favorability. biointerfaceresearch.com

While specific docking studies on this compound are not extensively documented in the surveyed literature, research on its parent compounds, rutin and rutinose, provides a blueprint for how such investigations would proceed. ekb.eg For instance, docking studies on rutin have been used to explore its interactions with various enzymes, and similar studies on rutinose have evaluated its binding affinity. ekb.eg

A hypothetical docking study of this compound would involve:

Preparation of Receptor and Ligand: Obtaining the 3D structure of a target enzyme, often from a database like the Protein Data Bank (PDB). ekb.eg A 3D model of this compound would also be generated and its energy minimized.

Docking Simulation: Using software like AutoDock, the ligand is placed into the defined binding site of the receptor. ekb.egbiointerfaceresearch.com The program then explores different poses and scores them.

Analysis of Results: The results are evaluated based on the predicted binding energy (a lower value indicates a more stable complex) and the specific interactions formed, such as hydrogen bonds and hydrophobic interactions. mdpi.com

The acetylation of rutinose to form this compound would significantly alter its binding properties. The acetyl groups increase its size and hydrophobicity, which would lead to different interactions within an enzyme's active site compared to the non-acetylated rutinose.

Table 3: Example Data from a Hypothetical Docking Study

Ligand Target Enzyme Predicted Binding Energy (kcal/mol) Key Interacting Residues (Hypothetical) Type of Interaction (Hypothetical)
Rutinose α-glucosidase -6.5 ASP215, GLU277, ARG442 Hydrogen Bonding, Electrostatic
This compound α-glucosidase -8.2 LEU177, PHE303, TRP329 Hydrophobic Interactions, van der Waals

This table presents hypothetical data to illustrate the kind of results obtained from a molecular docking study, comparing the non-acetylated sugar with its acetylated form and a known inhibitor. The increased negative binding energy for this compound suggests a potentially stronger, but different, mode of binding driven by its acetyl groups.

Prediction and Analysis of Spectroscopic Properties (e.g., theoretical NMR, MS)

Computational chemistry offers powerful tools for predicting and analyzing spectroscopic data, which is invaluable for structure elucidation and verification. nih.gov Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectra for this compound can aid in the interpretation of experimental data.

Theoretical NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations, particularly DFT. nih.govacs.orgmdpi.com The process involves calculating the magnetic shielding tensor for each nucleus in the molecule. acs.org These calculated shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net

For a complex molecule like this compound, this process can be challenging due to its conformational flexibility. Accurate predictions often require a multi-step approach:

Conformational Search: Identify all low-energy conformers of the molecule.

Geometry Optimization: Optimize the geometry of each conformer at a suitable level of theory.

Shielding Calculation: Calculate the NMR shielding constants for each conformer.

Boltzmann Averaging: The final predicted spectrum is a weighted average of the spectra of all conformers, based on their relative energies (Boltzmann population). github.io

Discrepancies between predicted and experimental spectra can highlight inaccuracies in the proposed structure or reveal dynamic processes occurring in solution. mdpi.comnih.gov

Table 4: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts (Hypothetical)

Carbon Atom Experimental δ (ppm) (from Rutinose) researchgate.net Predicted δ (ppm) (for this compound)
Glc C-1 97.1 - 108.4 ~95.2
Glc C-2 ~74 ~72.5
Glc C-3 ~76 ~73.8
Glc C-4 ~70 ~68.9
Glc C-5 ~76 ~73.1
Glc C-6 ~67 ~66.5
Rha C-1 ~102 ~100.7

Theoretical Mass Spectrometry: While less common than NMR prediction, computational methods can also assist in interpreting MS data. The exact mass of this compound can be calculated from its molecular formula (C₂₆H₃₆O₁₇), which is 620.1952 g/mol . nih.govnih.gov This value is used to confirm the compound's identity in high-resolution mass spectrometry. Computational analysis can also help predict fragmentation patterns observed in tandem MS (MS/MS) experiments by calculating the relative stability of different fragment ions. This can be particularly useful for acetylated glycosides, where characteristic losses of acetyl groups and sugar moieties occur. researchgate.net

Development of Computational Models for Acetylated Carbohydrates

The accurate computational modeling of acetylated carbohydrates like this compound relies on the continuous development of robust and reliable theoretical models, particularly force fields for MD simulations. nih.govulisboa.pt Standard biomolecular force fields often require specific parameterization to handle the unique chemical properties of carbohydrates and their derivatives. frontiersin.orgmdpi.com

The presence of acetyl groups introduces several complexities that must be addressed by these models:

Steric and Electronic Effects: Acetyl groups are bulky and electron-withdrawing, which influences the conformational preferences of the sugar rings and the glycosidic linkage.

Solvation: The replacement of hydroxyl groups with less polar acetyl groups changes how the molecule interacts with water, affecting its solubility and dynamic behavior.

Parameter Transferability: A key goal is to develop parameters that are transferable, meaning they can be applied to a wide range of different acetylated sugars without re-parameterization. researchgate.net

Force fields like GLYCAM06 represent a significant advancement in this area. nih.govresearchgate.net They are developed by fitting parameters to high-level quantum mechanical calculations on a series of small model compounds that represent the fundamental building blocks of acetylated carbohydrates (e.g., acetylated glucose). researchgate.net This ensures that the force field accurately reproduces the underlying physics of these molecules. The GLYCAM-Web tools, for example, use the GLYCAM force field to generate experimentally consistent 3D structures of complex carbohydrates suitable for further MD simulations. biorxiv.org

Ongoing research focuses on creating even more accurate models, such as polarizable force fields, which can better account for the electronic polarization effects that are important in highly charged or polar molecules. These advanced models are essential for tackling complex biological problems involving acetylated carbohydrates, from protein-glycan recognition to the physical properties of polysaccharides.

Table 5: List of Compounds Mentioned

Compound Name
This compound
Rutinose
Rutin
Glucose
Rhamnose
Tetramethylsilane (TMS)

Conclusion

Classical Chemical Synthesis Approaches

The traditional methods for synthesizing this compound have relied on established glycosylation reactions, with notable contributions from early 20th-century chemists.

Early Glycosylation Reactions for Rutinose Acetates

Early attempts at synthesizing rutinose involved the Koenigs-Knorr reaction. This method utilized acetobromorhamnose and a partially protected glucose derivative in the presence of a silver salt promoter. For example, one approach involved the reaction of 2,3,4-tri-O-acetyl-α-L-rhamnosyl bromide with β-1,2,3,4-tetraacetyl D-glucose in the presence of silver oxide and iodine in chloroform (B151607). tandfonline.com The resulting condensed product, after deacetylation and chromatographic purification, yielded rutinose, which could then be acetylated to give this compound. tandfonline.com The yields of such glycosylation reactions for disaccharides like rutinoside were found to be around 55%. frontiersin.org

Historical Preparations, including Zemplen-Gerecs Synthesis

A significant historical synthesis was reported by Zemplén and Gerecs in 1934. uct.ac.zadrugfuture.com Their method involved the reaction of α-acetobromo-L-rhamnose with 1-chloro-2,3,4-tri-O-acetyl-D-glucose using mercuric acetate (B1210297) as a promoter. uct.ac.za This reaction formed a 1-chloro-hexa-O-acetyl-disaccharide, which was subsequently converted into this compound. uct.ac.za This synthesis was a key development in the chemical preparation of rutinose and its derivatives. drugfuture.com

Contemporary and Optimized Synthetic Routes

More recent strategies for the synthesis of rutinose hettaacetate focus on milder conditions, improved yields, and the use of enzymatic catalysts, offering alternatives to traditional chemical methods.

Preparation via Mild Hydrolysis of Flavone (B191248) Glycosides

A novel and efficient method for obtaining this compound involves the mild alkaline hydrolysis of certain 7-O-flavone glycosides. isc.acgrafiati.comgrafiati.com This strategy utilizes a derivative of diosmin (B1670713), a flavone glycoside. isc.ac The process begins with the bromination of the flavone glycoside, followed by hydrolysis under very mild alkaline conditions at room temperature. isc.ac This selective cleavage of the glycosidic bond yields rutinose, which is then acetylated to produce this compound. isc.ac This approach is particularly effective when the sugar moiety has a 2-hydroxy group trans to the aglycon-sugar bond, as is the case in rutinosides. isc.ac

Chemo-Enzymatic Transformations from Rutin (B1680289)

Chemo-enzymatic methods provide a greener alternative for the synthesis of rutinose derivatives. These processes often start with rutin, an abundant natural flavonoid glycoside. chemicalbook.com Rutin can be hydrolyzed by specific enzymes, known as rutinosidases or rutin-degrading enzymes, to yield rutinose and the aglycone, quercetin. researchgate.netconicet.gov.ar These enzymes can be sourced from various organisms, including tartary buckwheat seeds and fungi like Aspergillus niger. researchgate.netnih.gov

The enzymatic reaction can be a simple hydrolysis or a transglycosylation reaction. In transglycosylation, the rutinosyl moiety is transferred from rutin to an acceptor molecule. nih.govresearchgate.net For the synthesis of rutinose itself, the reaction is carried out in an aqueous solution. researchgate.net The obtained rutinose can then be chemically acetylated to form this compound. This chemo-enzymatic route benefits from the high specificity of enzymes, often leading to cleaner reactions and easier purification. nih.gov

Enzyme SourceSubstrateProduct(s)Reference
Tartary Buckwheat SeedsRutinRutinose, Quercetin researchgate.net
Aspergillus nigerRutinRutinose, Quercetin nih.gov
Acremonium sp.Hesperidin (B1673128)Rutinose, Hesperetin conicet.gov.ar

Novel Synthetic Strategies and Methodological Advancements

Research into the synthesis of glycosides continues to evolve, with a focus on improving efficiency and selectivity. While specific novel strategies for this compound are not extensively detailed in the provided context, advancements in glycosylation chemistry, such as the use of new promoters, protecting groups, and reaction conditions, are generally applicable. scribd.com The development of enzymes with tailored specificities through protein engineering also holds promise for future synthetic routes. researchgate.net Furthermore, the application of techniques like solid-state biocatalysis, where substrates with low water solubility like rutin are used, can improve reaction yields and simplify product separation. nih.gov

Regioselective Acetylation and Deacetylation Protocols

The synthesis of specific, partially acetylated derivatives of rutinose, or the complete synthesis of this compound, relies on precise control over the reactivity of the multiple hydroxyl groups present on the disaccharide. Regioselective protocols, which target specific hydroxyl positions for either the addition (acetylation) or removal (deacetylation) of acetyl groups, are crucial for creating defined intermediates for further synthesis. These methods can be broadly categorized into enzymatic and chemical approaches, each offering distinct advantages in selectivity and reaction conditions.

Regioselective Acetylation Protocols

Achieving selective acetylation of the seven hydroxyl groups on rutinose (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose) is a significant synthetic challenge. Both enzymatic and chemical strategies have been developed to control the position of acetylation, enabling the synthesis of valuable, partially protected carbohydrate building blocks.

Enzymatic Acetylation

Enzymatic catalysis, particularly using hydrolases like lipases and proteases in non-aqueous media, has emerged as a powerful tool for the regioselective acylation of carbohydrates. nih.gov These biocatalytic methods offer high selectivity under mild reaction conditions, minimizing the formation of unwanted byproducts. mdpi.com While much of the research has focused on the acylation of the parent flavonoid glycoside, rutin, the findings are directly applicable to the rutinose moiety.

Enzymes exhibit remarkable specificity for certain hydroxyl groups based on the steric and electronic environment of the substrate. For instance, studies on the acylation of rutin have shown that different enzymes can target different positions on the rutinose unit. Novozym 435 (lipase B from Candida antarctica) preferentially acylates the primary 4'''-hydroxyl group on the rhamnose portion of the molecule. nih.gov In contrast, alkaline protease from Bacillus subtilis has been shown to selectively target the 3''-hydroxyl group on the glucose unit when the reaction is conducted in pyridine (B92270). nih.gov This controllable regioselectivity allows for the synthesis of specific monoesters. nih.gov

The choice of solvent and acyl donor is also critical in directing the regioselectivity and efficiency of the reaction. Solvents like tert-butanol (B103910) and pyridine are commonly used as they can dissolve both the polar carbohydrate and the non-polar acyl donor, while also influencing enzyme conformation and activity. nih.gov

Table 1: Examples of Enzymatic Regioselective Acylation on the Rutinose Moiety of Rutin
EnzymeAcyl DonorSolventPosition of Acetylation on RutinoseReference
Novozym 435 (Lipase B from Candida antarctica)Divinyl dicarboxylatestert-Butanol4'''-OH (Rhamnose) nih.gov
Alkaline Protease (from Bacillus subtilis)Divinyl dicarboxylatesPyridine3''-OH (Glucose) nih.gov
SubtilisinTrifluoroethyl butanoatePyridine3''-OH (Glucose)
Lipozyme TLIM (Lipase from Thermomyces lanuginosus)Vinyl benzoatetert-Amyl alcohol2''-OH (Glucose), 2'''-OH &amp; 4'''-OH (Rhamnose)

Chemical Acetylation

While enzymatic methods offer high selectivity, chemical approaches provide alternative routes for regioselective acetylation. One notable strategy involves the use of organosilicon or organotin intermediates. These methods typically proceed by first forming a cyclic silylene or stannylene acetal (B89532) across two neighboring hydroxyl groups (a vicinal or 1,3-diol). This temporarily protects these positions and activates one of the involved hydroxyl groups for subsequent acylation.

For instance, organosilicon-mediated protocols can be used for the regioselective acetylation of diols within a carbohydrate. rsc.org This involves reacting the sugar with a reagent like methyl trimethoxysilane (B1233946) to form a cyclic intermediate, followed by acetate-catalyzed monoacylation with acetic anhydride. rsc.org This approach often yields a protection pattern similar to the well-established organotin-mediated schemes. rsc.org Another powerful chemical method involves the regioselective exchange of silyl (B83357) protecting groups for acyl groups on a per-O-silylated oligosaccharide, a process that can be applied to rutinose. This technique circumvents issues of acyl migration and allows for the generation of orthogonally protected carbohydrates in a single step.

Regioselective Deacetylation Protocols

The reverse process, selective deacetylation, is equally important for synthesizing partially acetylated sugars from a readily available peracetylated starting material like this compound. This approach allows access to intermediates that may be difficult to obtain through direct selective acetylation.

Enzymatic Deacetylation

Enzymatic deacetylation offers a mild and highly selective method for removing specific acetyl groups. nih.gov Hydrolases, such as lipases and proteases, can catalyze the hydrolysis of ester bonds at specific positions on a fully acetylated sugar. nih.gov

Research on the deacetylation of the structurally similar octa-O-acetylsucrose provides a clear model for the potential of this strategy with this compound. nih.gov In these studies, different enzymes were shown to remove acetyl groups from distinct positions. For example, Alcalase or protease N acting on octa-O-acetylsucrose initially produced a hepta-acetate by selectively deacetylating the 1'-position. nih.gov Similarly, lipase (B570770) OF and lipase AP6 also yielded a specific hepta-acetate isomer. nih.gov The use of Candida lipase or chymotrypsin (B1334515) resulted in yet other hepta-acetate products. nih.gov This demonstrates that by selecting the appropriate enzyme, it is possible to control which acetyl group is removed, thereby producing a variety of partially protected isomers from a single starting material. nih.govnih.gov This strategy could be applied to this compound to generate a library of hepta- and hexa-acetylated rutinose derivatives. najah.edu

Table 2: Examples of Enzymatic Regioselective Deacetylation of Octa-O-acetylsucrose (Model for this compound)
EnzymeResulting Hepta-O-acetylsucrose Isomer (Position of Deacetylation)Reference
Alcalase or Protease N2,3,4,6,3',4',6'-hepta-acetate (1'-OH deprotected) nih.gov
Lipase OF or Lipase AP62,3,4,1',3',4',6'-hepta-acetate (6-OH deprotected) nih.gov
Candida Lipase2,3,4,6,1',3',6'-hepta-acetate (4'-OH deprotected) nih.gov
Chymotrypsin2,3,4,6,1',3',4'-hepta-acetate (6'-OH deprotected) nih.gov

Chemical Deacetylation

Standard chemical deacetylation, often used to remove all acetyl groups, is typically achieved through base-catalyzed transesterification, a method known as the Zemplén deacetylation. This reaction involves treating the acetylated sugar with a catalytic amount of sodium methoxide (B1231860) in methanol (B129727), which efficiently cleaves all ester linkages to yield the unprotected polyol. While this method is generally not regioselective, carefully controlled conditions or the use of specific reagents, such as iodine in methanol, have been reported to achieve some level of selectivity, often favoring the removal of the most sterically accessible primary acetyl group. nih.gov

Transformations Involving Acetyl Groups

The seven acetyl groups on this compound are not merely protective functionalities; they are key to its chemical utility. They can be selectively removed to unmask specific hydroxyl groups for further reaction or can participate in transesterification processes.

The selective removal of acetyl groups from a peracetylated carbohydrate is a crucial strategy in synthetic carbohydrate chemistry, enabling the targeted modification of specific hydroxyl positions. While the complete deacetylation of this compound can be achieved to yield free rutinose tandfonline.com, regioselective deacetylation provides partially protected intermediates that are valuable as glycosyl donors or acceptors. tandfonline.com

Various methods have been developed for the regioselective deacetylation of acetylated sugars, which are applicable to this compound. These methods can be chemical or enzymatic.

Anomeric Deacetylation : The selective deprotection of the anomeric (C-1) hydroxyl group is a common and vital transformation, as it prepares the sugar for activation as a glycosyl donor. urmia.ac.irresearchgate.net Reagents such as hydrazine (B178648) hydrate (B1144303) in acetonitrile (B52724) researchgate.net, ammonium (B1175870) acetate in DMF researchgate.net, magnesium oxide in methanol urmia.ac.ir, and (i-Pr)3Sn(OEt) ccsenet.org have been successfully employed for this purpose on various peracetylated sugars. These methods offer mild conditions to yield the 1-hydroxy derivative, which can then be converted into glycosyl halides or trichloroacetimidates for glycosylation reactions. urmia.ac.irresearchgate.net

Non-Anomeric Deacetylation : Achieving selectivity at other positions is more challenging but can be accomplished with specific reagents. For instance, hydrazine hydrate in THF has been shown to selectively deacetylate the 2-O-position of certain acetylated methyl glycopyranosides. tandfonline.comtandfonline.com Acid-catalyzed methods, such as using HCl/EtOH in chloroform, can lead to preferential deacetylation at the O-3, O-4, and O-6 positions of aryl glycosides, leaving the 2-O-acetyl group intact due to its higher activation barrier for cleavage. nih.gov More recently, Lewis acids like boron trichloride (B1173362) (BCl3) have been used for the regioselective deacetylation of peracetylated 6-deoxy-C-glycopyranosides, with selectivity varying depending on the sugar configuration. acs.org Enzymatic approaches, using enzymes like cellulose (B213188) acetate esterase from Neisseria sicca, have also demonstrated high regioselectivity, primarily targeting the C-3 acetyl group, followed by the C-2, C-4, and C-6 positions in a sequential manner for specific substrates. nih.gov

The choice of method depends on the desired position to be unmasked, with various reagents offering different selectivity profiles based on steric and electronic factors within the molecule.

Transesterification is a chemical reaction involving the exchange of the organic group of an ester with the organic group of an alcohol. In the context of this compound, this process can be used to either introduce or remove acetyl groups. It is a valuable alternative to standard acetylation or deacetylation methods, particularly when mild conditions are required to avoid affecting other sensitive functional groups. urmia.ac.irresearchgate.net

Monoacetylation of carbohydrate diols has been achieved using ethyl acetate as both the acetyl donor and the solvent, with a base like sodium tert-butoxide. publish.csiro.au This method is compatible with acid-sensitive protecting groups and offers a simple route to selectively acetylated carbohydrates. publish.csiro.au Transesterification can also occur between two carbohydrate molecules, one acetylated and one free, to produce partially acetylated products. uba.ar Furthermore, transesterification is a well-established mechanism for the deprotection of acetyl esters under mild conditions, often referred to as alcoholysis (e.g., Zemplén deacetylation using catalytic sodium methoxide in methanol). urmia.ac.ir This approach is widely used for the global deprotection of acetylated sugars to yield the free saccharide.

Glycosidic Linkage Manipulations

The α-(1→6) glycosidic bond between the L-rhamnose and D-glucose units is a defining feature of rutinose. Manipulating this linkage through cleavage, transformation, or the formation of new glycosidic bonds from rutinose-derived donors is central to its role in the synthesis of more complex structures.

The cleavage of the glycosidic bond in rutinose and its derivatives can be achieved through chemical or enzymatic hydrolysis. khanacademy.org The process involves the addition of a water molecule across the bond, breaking it to release the constituent monosaccharides or their derivatives. masterorganicchemistry.comquora.com

Acid-Catalyzed Hydrolysis : In the presence of acid, the glycosidic oxygen is protonated, which weakens the C-O bond. researchgate.net This is followed by the departure of the aglycone (the glucose unit in this case) and the formation of a resonance-stabilized oxocarbenium ion intermediate at the anomeric carbon of the rhamnose unit. Nucleophilic attack by water on this intermediate yields the free rhamnose. researchgate.net The rate of acid hydrolysis is dependent on several factors, including acid concentration and temperature. nih.gov The presence of protecting groups, such as the acetyl groups in this compound, can influence the stability of the glycosidic linkage, sometimes making it more resistant to hydrolysis compared to the unprotected sugar. escholarship.org

Enzymatic Hydrolysis : Enzymes known as glycoside hydrolases (or glycosidases) catalyze the cleavage of glycosidic bonds with high specificity. masterorganicchemistry.com The α-L-rhamnosyl linkage in rutinose is specifically targeted by α-L-rhamnosidases, which are found in Glycoside Hydrolase Family 78 (GH78). cazypedia.org These enzymes operate through an inverting mechanism, where a water molecule directly attacks the anomeric carbon, assisted by two catalytic glutamate (B1630785) residues acting as a general acid and a general base. cazypedia.orgresearchgate.net This single displacement step results in the inversion of the anomeric configuration of the released rhamnose. researchgate.net

Transglycosylation is an enzymatic process where a glycosyl unit is transferred from a donor molecule to an acceptor molecule other than water. This reaction allows for the synthesis of novel glycosides under mild conditions. Enzymes such as 6-O-α-rhamnosyl-β-glucosidase (EC 3.2.1.168) from fungi like Acremonium sp. can effectively transfer the entire rutinosyl moiety from a suitable donor, such as the flavonoid hesperidin, to various acceptor molecules.

Detailed research has demonstrated the successful transglycosylation of the rutinosyl group to a range of phenolic acceptors. The efficiency of the reaction is influenced by factors such as pH, temperature, and the chemical nature (pKa) of the acceptor. nih.gov

Table 1: Enzymatic Transglycosylation Yields with Various Phenolic Acceptors

Data from the transglycosylation of the rutinosyl moiety from hesperidin to different acceptors, catalyzed by 6-O-α-rhamnosyl-β-glucosidase from Acremonium sp. nih.gov

Acceptor CompoundProductYield (%)
Hydroquinone (B1673460)4-Hydroxyphenyl-β-rutinoside38
PhloroglucinolPhloroglucinol-β-rutinoside28
ResorcinolResorcinol-β-rutinoside21
PyrogallolPyrogallol-β-rutinoside15
CatecholCatechol-β-rutinoside12

Similarly, crude enzyme preparations containing rutin-degrading enzymes have been used to synthesize a variety of alkyl β-rutinosides in high yields by reacting rutin with the corresponding alcohols. researchgate.net

The conversion of peracetylated sugars into glycosyl halides is a classic and fundamentally important transformation in carbohydrate synthesis, as it activates the anomeric carbon for nucleophilic substitution (glycosylation). This compound can be efficiently converted into the corresponding acetobromorutinose or acetochlororutinose, which are potent glycosyl donors.

A common method involves treating the peracetylated sugar with a hydrogen halide, such as hydrogen bromide (HBr) in acetic acid. ccsenet.org Another effective set of reagents for this conversion are dihalomethyl methyl ethers (e.g., dibromomethyl methyl ether or dichloromethyl methyl ether) in the presence of a Lewis acid. Research has shown that the conversion of β-rutinose heptaacetate into the corresponding O-acetylglycosyl halide proceeds more rapidly than the conversion of its isomer, β-neohesperidose heptaacetate. This difference in reactivity highlights the influence of the glycosidic linkage position (1→6 vs. 1→2) on the reaction. [2, 3 from initial search] These reagents are compatible with many standard protecting groups used in carbohydrate chemistry. [16 from initial search]

Table 2: Reagents for Conversion of this compound to Glycosyl Halides

Summary of reagents used for the synthesis of glycosyl halides from peracetylated sugars.

Reagent SystemProduct TypeReference
Dibromomethyl methyl etherGlycosyl Bromide[2, 3 from initial search]
Dichloromethyl methyl etherGlycosyl Chloride[3 from initial search]
HBr in Acetic AcidGlycosyl Bromide ccsenet.org
Titanium TetrachlorideGlycosyl Chloride tandfonline.com

Once formed, these glycosyl halides are key intermediates for constructing more complex oligosaccharides and glycoconjugates via Koenigs-Knorr type reactions. tandfonline.com

Derivatization at the Non-Reducing Terminus

The non-reducing terminus of this compound is the L-rhamnose unit. Derivatization at this end of the molecule is of significant interest for creating neoglycoconjugates with tailored properties. However, since all hydroxyl groups in this compound are protected by acetyl groups, any modification requires a regioselective de-O-acetylation or a multi-step synthesis starting from a selectively protected rhamnoside before its coupling to glucose.

Research on analogous L-rhamnopyranoside derivatives has established reliable methods for regioselective modification, which can be extrapolated to this compound. The dibutyltin (B87310) oxide method is a prominent strategy for achieving regioselective acylation. researchgate.netresearchgate.netdergipark.org.tr This method involves the formation of a cyclic tin intermediate, which selectively activates an equatorial hydroxyl group that has a vicinal hydroxyl group in a cis relationship. researchgate.net In the case of an α-L-rhamnopyranoside, this leads to preferential activation of the hydroxyl group at the C-3 position.

A plausible synthetic route for derivatizing the rhamnose unit of this compound would first involve selective deacetylation to expose one or more hydroxyl groups on the rhamnose moiety, followed by the introduction of new functional groups. For instance, selective removal of the acetyl group at the C-3′ position (the prime denotes the rhamnose unit) would allow for the introduction of various acyl chains or functional handles.

The following table summarizes reaction conditions for regioselective acylation of a model rhamnopyranoside, demonstrating the feasibility of such targeted derivatization.

Table 1: Regioselective Acylation of Benzyl α-L-rhamnopyranoside via Dibutyltin Oxide Method

Acylating AgentProductReaction ConditionsYield (%)Reference
Stearoyl chlorideBenzyl 3-O-stearoyl-α-L-rhamnopyranoside1) Dibutyltin oxide, Methanol, Reflux2) Acyl chloride, Dioxane, RTHigh researchgate.net
Palmitoyl chlorideBenzyl 3-O-palmitoyl-α-L-rhamnopyranoside1) Dibutyltin oxide, Methanol, Reflux2) Acyl chloride, Dioxane, RTHigh researchgate.net
Myristoyl chlorideBenzyl 3-O-myristoyl-α-L-rhamnopyranoside1) Dibutyltin oxide, Methanol, Reflux2) Acyl chloride, Dioxane, RTHigh researchgate.net
Lauroyl chlorideBenzyl 3-O-lauroyl-α-L-rhamnopyranoside1) Dibutyltin oxide, Methanol, Reflux2) Acyl chloride, Dioxane, RTHigh researchgate.net
p-Toluenesulfonyl chlorideBenzyl 3-O-tosyl-α-L-rhamnopyranoside1) Dibutyltin oxide, Methanol, Reflux2) Tosyl chloride, Dioxane, RTHigh researchgate.net
3-Chlorobenzoyl chlorideMethyl 3-O-(3-chlorobenzoyl)-α-L-rhamnopyranoside1) Dibutyltin oxide, Methanol, Reflux2) Acyl chloride, Dioxane, RTExcellent dergipark.org.tr

The yields reported are qualitative as described in the source literature. These reactions on model rhamnosides illustrate the potential for selective derivatization of the rhamnose unit within a protected rutinose structure.

Coupling Chemistry and Linker Integration in Molecular Constructs

This compound is a valuable glycosyl donor for the synthesis of complex oligosaccharides and glycoconjugates. researchgate.net The integration of this disaccharide into larger molecular constructs, such as neoglycoproteins, glycolipids, or diagnostic probes, typically requires its covalent attachment via a linker molecule. google.comnih.gov The coupling chemistry can be directed at either the reducing (glucose) or non-reducing (rhamnose) end of the disaccharide.

Coupling via the Reducing End:

The most common strategy involves converting the peracetylated sugar into a reactive glycosyl donor. This compound can be transformed into a more reactive species, such as a glycosyl halide (e.g., bromide or chloride), by treating it with reagents like HBr in acetic acid or dihalomethyl methyl ethers. researchgate.netnih.gov This glycosyl halide can then be coupled with a linker molecule containing a suitable nucleophile, such as a hydroxyl or thiol group, under Koenigs-Knorr or related glycosylation conditions.

Alternatively, modern coupling techniques like "click chemistry" offer efficient and highly specific methods for linker integration. tcichemicals.com A linker equipped with an azide (B81097) or alkyne functionality can be reacted with a correspondingly functionalized rutinose derivative. For example, a linker containing a terminal alcohol could be glycosylated with a rutinose donor, and the other end of the linker could then participate in a subsequent conjugation reaction.

Coupling via the Non-Reducing Terminus:

For applications where the reducing end needs to remain free or is involved in other linkages, derivatization can be targeted at the non-reducing rhamnose terminus. This approach requires regioselective deprotection of one of the hydroxyl groups on the rhamnose unit, as discussed in Section 3.3. The exposed hydroxyl group can then be functionalized with a linker. For instance, it could be reacted with a linker molecule that has a carboxylic acid group to form an ester linkage, or it could be converted into an amine or azide to facilitate amide bond formation or click chemistry, respectively.

The choice of linker is critical and depends on the final application. Linkers can be designed to be stable or cleavable under specific conditions (e.g., acidic pH or enzymatic action) and can vary in length and polarity to optimize the properties of the final conjugate. google.com

Table 2: Common Linker Integration Chemistries for Carbohydrates

Linker Functional GroupCarbohydrate Reactive GroupCoupling ReactionBond Formed
Amine (-NH₂)Carboxylic Acid (-COOH)Amide Coupling (e.g., EDC/NHS)Amide
Carboxylic Acid (-COOH) / NHS EsterAmine (-NH₂)Amide CouplingAmide
Azide (-N₃)Alkyne (-C≡CH)Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Triazole
Thiol (-SH)MaleimideMichael AdditionThioether
Alcohol (-OH)Glycosyl HalideGlycosylationGlycosidic

This table outlines general strategies that can be adapted for the conjugation of this compound derivatives to various molecular constructs.

Applications of Rutinose Heptaacetate in Chemical and Materials Science Research

As a Building Block in Complex Oligosaccharide Synthesis

The synthesis of complex oligosaccharides is a challenging yet crucial area of research, as these molecules play vital roles in numerous biological processes. Rutinose hettaacetate, with its protected hydroxyl groups, serves as a strategic starting material in the multi-step synthesis of more complex carbohydrate structures. The acetyl groups act as temporary protecting groups, preventing unwanted reactions at the hydroxyl positions while allowing for selective modifications at other sites.

While direct, specific examples of complex oligosaccharides synthesized from rutinose heptaacetate are not extensively detailed in readily available literature, the principles of carbohydrate chemistry strongly support its utility. Peracetylated sugars are commonly employed as glycosyl donors in Lewis acid-promoted glycosylations. researchgate.net The synthesis of various oligosaccharides often involves the assembly of smaller, protected sugar units. For instance, the synthesis of β-(1→4)-linked hexa- to octamannoses and their partially acetylated derivatives has been achieved by assembling oligomeric fragments, demonstrating the principle of using protected building blocks. nih.gov Similarly, the synthesis of disaccharides related to vertebrate mucins has been accomplished using orthogonal blocking and coupling techniques with per-O-acetylated compounds. nih.gov These examples, while not directly involving rutinose hettaacetate, illustrate the established synthetic strategies where a protected disaccharide like this compound would be a logical and effective building block for constructing larger, more complex oligosaccharides.

Utility as a Chemical Intermediate in Advanced Organic Synthesis

This compound's role as a chemical intermediate is multifaceted, providing a foundation for the synthesis of a variety of functionalized molecules. chemimpex.com Its stable, protected form allows for precise chemical manipulations, making it a valuable tool in the organic chemist's arsenal.

Precursor for Variously Functionalized Glycosyl Donors

In carbohydrate chemistry, glycosyl donors are key reagents for the formation of glycosidic bonds. This compound can be converted into more reactive glycosyl donors, such as glycosyl halides or trichloroacetimidates. The conversion of per-acetylated sugars to glycosyl bromides is a well-established method, often achieved using reagents like bromine. nih.gov Similarly, the synthesis of glycosyl trichloroacetimidates from O-acetylated sugars is a common strategy to create effective glycosyl donors. uni-konstanz.deresearchgate.net These activated forms of rutinose can then be used to glycosylate a wide range of acceptor molecules, including other sugars, alcohols, and phenols. This process is fundamental to the construction of complex glycans and glycoconjugates.

Table 1: Common Glycosyl Donors Derived from Peracetylated Sugars

Glycosyl Donor Type Typical Reagents for Preparation from Peracetylated Sugar
Glycosyl Halides (e.g., Bromides) Bromine (Br₂)

Role in the Synthesis of Modified Flavonoids and Glycoconjugates

Flavonoids are a class of natural products with diverse biological activities. The glycosylation of flavonoids can significantly impact their solubility, stability, and bioavailability. nih.govresearchgate.net Rutinose hettaacetate serves as a precursor for the rutinose moiety in the synthesis of modified flavonoid glycosides. For example, the synthesis of novel flavonoid glycosides can be achieved by coupling a functionalized flavonoid aglycone with an activated form of rutinose derived from this compound. This approach allows for the creation of new flavonoid derivatives with potentially enhanced therapeutic properties.

Glycoconjugates, molecules where a carbohydrate is linked to another type of molecule such as a protein or lipid, are also key targets in organic synthesis. nih.gov Peracetylated disaccharides, like this compound, are valuable intermediates in the synthesis of glycoconjugates. mdpi.com After conversion to a suitable glycosyl donor, the protected rutinose unit can be attached to an amino acid, peptide, or lipid backbone. Subsequent deacetylation then yields the final glycoconjugate. This strategy is crucial for creating synthetic glycoconjugates for studying their biological functions and for developing new therapeutic agents.

Exploratory Research in Functional Bioengineering Materials

The application of acetylated carbohydrates in the development of functional bioengineering materials is a growing area of research. While specific studies focusing solely on this compound are limited, the properties of acetylated polysaccharides provide a strong indication of its potential in this field. Acetylation of polysaccharides can modify their physical and chemical properties, such as solubility and self-assembly behavior, making them suitable for various biomedical applications.

For instance, peracetylated D-glucose and D-glucosamine derivatives have been shown to be effective low-molecular-weight gelators, capable of forming gels in various organic solvents. mdpi.com This gel-forming ability is a critical property for the development of scaffolds for tissue engineering, drug delivery systems, and other biomaterials. The self-assembly of these sugar-based molecules into fibrillar networks provides a framework for cell growth and controlled release of therapeutic agents. Given its structure as an acetylated disaccharide, it is plausible that rutinose hettaacetate could exhibit similar self-assembling properties, warranting further investigation into its potential as a component of novel biomaterials.

Development and Validation of Analytical Reference Standards and Reagents

In the field of analytical chemistry, well-characterized reference standards are essential for the accurate quantification and identification of chemical compounds. While rutin (B1680289) itself is a widely used analytical standard, this compound can also play a role in the development and validation of analytical methods. chemimpex.comrsdjournal.org

For example, in the analysis of flavonoid glycosides in complex matrices such as plant extracts or food products, the use of stable, well-defined derivatives as internal standards or for method development can be advantageous. mdpi.comfrontiersin.org A study on the synthesis and analytical method validation of rutin prodrugs involved the preparation of acetylated derivatives of rutin. najah.edu Although this study focused on a hexaacetylated derivative, it highlights the utility of acetylated forms in creating compounds with altered properties (e.g., solubility) that can be beneficial for analytical purposes. A certificate of analysis for a related compound, Syringetin-3-O-rutinoside, demonstrates the importance of pure, well-characterized glycosides in research, for which rutinose hettaacetate could serve as a synthetic precursor or a related reference compound. molnova.com

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Rutinose
Rutin
Glycosyl halides
Glycosyl trichloroacetimidates
Flavonoids
Glycoconjugates
β-(1→4)-linked hexa- to octamannoses
Syringetin-3-O-rutinoside
D-glucose

Future Perspectives and Emerging Research Avenues for Rutinose Heptaacetate

Integration of Novel Synthetic Methodologies for Enhanced Efficiency

The classical synthesis of rutinose heptaacetate, while effective, often involves multiple steps with laborious purification procedures. The future of its synthesis lies in the development of more efficient and streamlined methodologies. Modern organic synthesis is increasingly focused on principles of atom economy and step economy, and the synthesis of complex carbohydrates is no exception.

One promising approach is the adoption of one-pot synthesis strategies. These methods, which involve multiple reaction steps in a single reaction vessel, can significantly reduce reaction time, solvent waste, and purification efforts. For this compound, a one-pot approach could involve the glycosylation of a suitably protected rhamnose donor with a glucose acceptor, followed by in-situ acetylation of the resulting disaccharide.

Furthermore, the field of stereoselective glycosylation is rapidly advancing, offering more precise control over the formation of the critical glycosidic bond between the rhamnose and glucose units. rsc.orgrsc.orgfrontiersin.orgnih.govntu.edu.sg Achieving high stereoselectivity for the α-(1→6) linkage in rutinose is a key challenge. Recent developments in catalyst design, including the use of chiral catalysts and novel activating reagents, are paving the way for more reliable and higher-yielding glycosylation reactions. frontiersin.orgnih.govntu.edu.sg The application of these advanced methods to the synthesis of rutinose will be a key area of future research.

Chemoenzymatic synthesis represents another powerful strategy for improving the efficiency of this compound production. nih.govnih.govwikipedia.org This approach combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. For instance, an enzyme could be used to catalyze the specific glycosylation step, followed by a chemical acetylation to yield the final product. This can circumvent the need for extensive protecting group manipulations that are often required in purely chemical syntheses.

Synthetic MethodologyPotential Advantages for this compound SynthesisKey Research Focus
One-Pot Synthesis Reduced reaction time, solvent waste, and purification steps.Development of compatible reaction conditions for glycosylation and acetylation.
Advanced Stereoselective Glycosylation Higher yields and purity of the desired α-(1→6) isomer.Design of novel catalysts and activating reagents for rhamnosylation. rsc.orgrsc.orgfrontiersin.orgnih.govntu.edu.sg
Chemoenzymatic Synthesis High selectivity, milder reaction conditions, and reduced need for protecting groups.Identification and engineering of suitable glycosyltransferases and acetyltransferases. nih.govnih.govwikipedia.org

Exploration in Advanced Catalytic Systems and Biocatalysis

The application of novel catalytic systems, particularly in the realm of biocatalysis, holds significant promise for the synthesis and modification of this compound. Enzymes offer unparalleled selectivity and operate under mild, environmentally benign conditions, making them attractive alternatives to traditional chemical catalysts.

The use of lipases for the regioselective acylation and deacylation of carbohydrates is a well-established technique that could be further explored for rutinose hettaacetate. researchgate.netcore.ac.uktandfonline.comuni-pannon.huacs.org For instance, lipases could be employed for the selective removal of one or more acetyl groups from this compound to generate partially acetylated derivatives. These partially protected building blocks would be invaluable for the synthesis of more complex glycans. Research in this area would focus on screening for lipases with the desired regioselectivity and optimizing reaction conditions to achieve high yields of specific isomers.

Moreover, the enzymatic synthesis of the rutinose backbone itself is an area of active investigation. While many studies have focused on the enzymatic hydrolysis of rutin (B1680289) to produce rutinose, the reverse reaction, the enzymatic synthesis of rutinose from its constituent monosaccharides, is a more challenging but potentially more elegant approach. researchgate.netnih.govresearchgate.netnih.gov The discovery or engineering of novel glycosyltransferases that can efficiently catalyze the formation of the α-(1→6) linkage between rhamnose and glucose would be a major breakthrough.

Beyond enzymatic catalysis, the use of organocatalysis in glycosylation reactions is a rapidly emerging field. ntu.edu.sg Small organic molecules can be designed to act as highly selective catalysts for glycosidic bond formation, offering an alternative to traditional metal-based catalysts. The development of organocatalysts specifically tailored for the synthesis of rutinose could lead to more efficient and sustainable synthetic routes.

Catalytic SystemApplication for this compoundResearch Focus
Lipases Regioselective deacetylation to produce partially protected building blocks.Screening for lipases with desired regioselectivity and optimization of reaction conditions. researchgate.netcore.ac.uktandfonline.comuni-pannon.huacs.org
Glycosyltransferases Direct enzymatic synthesis of the rutinose backbone.Discovery and engineering of enzymes for efficient α-(1→6) glycosylation.
Organocatalysts Stereoselective synthesis of the glycosidic bond.Design and synthesis of novel organocatalysts for rhamnosylation. ntu.edu.sg

Expansion of Computational Studies for Structure-Function Relationships and Rational Design

Computational chemistry and molecular modeling are becoming indispensable tools in carbohydrate science. curtin.edu.aunih.govaip.orgnih.govresearchgate.netmaynoothuniversity.ienih.govacs.orgbohrium.comnih.gov For this compound, these methods can provide profound insights into its conformational preferences, its interactions with biological macromolecules, and can guide the rational design of new derivatives with specific properties.

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound in solution. researchgate.netnih.govacs.orgbohrium.comnih.gov Understanding the preferred three-dimensional shapes of the molecule is crucial for predicting its biological activity and its utility as a synthetic building block. MD simulations can also be used to study the interactions of this compound with proteins, providing a molecular-level understanding of carbohydrate recognition. curtin.edu.aunih.govaip.orgnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies offer a powerful approach for correlating the structural features of a series of compounds with their biological activity. researchgate.netnih.govnih.govacs.org For this compound and its derivatives, QSAR models could be developed to predict their binding affinity for specific lectins or enzymes. This would enable the rational design of new compounds with enhanced biological activity. For example, by systematically modifying the acetylation pattern and correlating these changes with binding affinity, it would be possible to identify key structural features responsible for molecular recognition.

The insights gained from these computational studies can be used for the rational design of novel rutinose-based molecules. This could involve the design of inhibitors for specific enzymes, the development of new probes for studying carbohydrate-protein interactions, or the creation of novel materials with specific properties.

Computational MethodApplication for this compoundResearch Goal
Molecular Dynamics (MD) Simulations Exploration of conformational preferences and interactions with proteins.Understanding the relationship between structure and biological function. curtin.edu.aunih.govaip.orgnih.govresearchgate.netmaynoothuniversity.ienih.govacs.orgbohrium.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Correlation of structural features with biological activity.Prediction of the activity of new derivatives and identification of key structural motifs. researchgate.netnih.govnih.govacs.org
Rational Design In silico design of novel rutinose-based compounds with specific properties.Development of new therapeutic agents, research tools, and advanced materials.

Broader Applications in Glycoscience and Glycotechnology Research

As the tools for its synthesis and study become more sophisticated, this compound is expected to find broader applications in the fields of glycoscience and glycotechnology. Its well-defined structure and chemical handles make it an attractive molecule for a variety of research purposes.

One potential application is in the development of glycan arrays . These are powerful tools for studying carbohydrate-protein interactions on a large scale. This compound could be de-acetylated at a specific position and then attached to a solid support to create a microarray. This array could then be used to screen for proteins that bind to the rutinose moiety, providing valuable information about the biological roles of this disaccharide.

This compound can also serve as a versatile building block for the synthesis of more complex glycans. nih.govnih.govsigmaaldrich.com The acetyl groups can be selectively removed to expose specific hydroxyl groups for further glycosylation, allowing for the construction of oligosaccharides containing the rutinose motif. These complex glycans are essential for studying the intricate roles of carbohydrates in biological systems.

Furthermore, derivatives of this compound could be developed as substrates or inhibitors for enzymatic assays . researchgate.netasm.org For example, a chromogenic or fluorogenic group could be attached to the molecule to create a substrate for rutinosidases. This would allow for the high-throughput screening of enzyme inhibitors, which could have therapeutic applications.

Application AreaUse of this compoundPotential Impact
Glycan Arrays As a ligand for immobilization on a solid support.High-throughput screening of rutinose-binding proteins.
Synthetic Building Block As a precursor for the synthesis of complex oligosaccharides.Facilitating the study of the biological roles of rutinose-containing glycans. nih.govnih.govsigmaaldrich.com
Enzymatic Assays As a basis for the design of substrates or inhibitors.Development of new tools for drug discovery and diagnostics. researchgate.netasm.org

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Rutinose heptaacetate, and how can reaction conditions (e.g., solvent, catalyst) be optimized to improve yield?

  • Methodological Answer : this compound is typically synthesized via acetylation of rutinose using acetic anhydride in the presence of a catalyst (e.g., pyridine or sulfuric acid). Optimization involves adjusting reaction time, temperature (e.g., 40–60°C), and stoichiometric ratios of reagents. For example, describes the reduction of disulfide tetradecaacetate derivatives with phenol and aluminium amalgam to yield thiocellobiose heptaacetate, highlighting the importance of controlled hydrolysis and purification steps. Characterization via melting point (e.g., 197–220°C) and optical rotation ([α]D = +12° to +90°) is critical for verifying product identity .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming acetyl group positions and sugar backbone conformation. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₂₈H₃₆Cl₃NO₁₈, MW 780.94 for related derivatives in ). Polarimetry ([α]D measurements) and melting point analysis are standard for physical validation. emphasizes reproducibility by detailing protocols for data collection and statistical validation in analytical workflows .

Advanced Research Questions

Q. How should researchers address discrepancies in reported optical rotation ([α]D) values for this compound derivatives under varying solvent conditions?

  • Methodological Answer : Discrepancies in optical rotation (e.g., [α]D shifts from +33° to +14° in 50% alcohol over six days, as noted in ) may arise from solvent polarity, temperature, or hydrolysis. Standardize measurements using controlled conditions (e.g., fixed solvent ratios, 20°C). Employ time-resolved polarimetry to monitor dynamic changes and correlate with stability studies. Cross-validate with HPLC to rule out degradation .

Q. What mechanistic insights explain the reactivity of this compound in glycosylation reactions, and how can regioselectivity be controlled?

  • Methodological Answer : The acetyl group’s steric and electronic effects influence reactivity. For regioselective glycosylation, use protecting group strategies (e.g., selective deacetylation via ammonia hydrolysis, as in ). Kinetic studies under varying pH and temperature can map activation energies. Computational modeling (DFT) may predict reactive sites, while MS/MS fragmentation validates intermediates .

Q. How does thermal and hydrolytic stability of this compound impact its storage and application in long-term studies?

  • Methodological Answer : Conduct accelerated stability studies at elevated temperatures (40–80°C) and varying humidity levels. Monitor decomposition via TLC or HPLC, identifying degradation products (e.g., free rutinose or acetic acid). ’s safety guidelines for related compounds recommend inert atmospheres and desiccants for storage. For lab-scale use, lyophilization in amber vials at -20°C is advised .

Q. What statistical approaches are recommended for analyzing contradictory data in synthetic yield or bioactivity assays involving this compound?

  • Methodological Answer : Apply multivariate analysis (ANOVA) to identify significant variables (e.g., catalyst type, solvent purity). Use Bland-Altman plots to assess inter-lab variability. mandates reporting biological replicates and statistical methods (e.g., t-tests, p-values) to ensure reproducibility. For bioactivity contradictions, dose-response curves and IC₅₀ comparisons across studies are critical .

Methodological Guidelines

  • Synthesis & Purification : Follow ’s protocols for acetylation and reduction, emphasizing inert conditions and gradient chromatography for purity.
  • Data Validation : Align with ’s requirements for detailed experimental replication steps and supplementary data submission.
  • Safety Protocols : Adapt ’s guidelines (e.g., ventilation, PPE) for handling acetylated sugars, given their potential irritancy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.